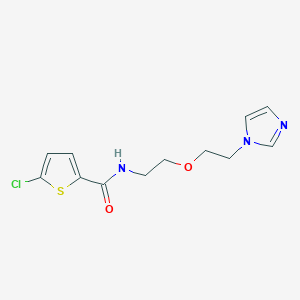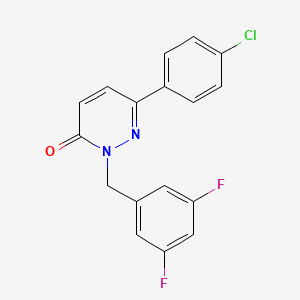
6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one” is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. The presence of chlorophenyl and difluorobenzyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one” typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated benzene derivative.
Attachment of the Difluorobenzyl Group: The difluorobenzyl group can be attached through a Friedel-Crafts alkylation reaction using a difluorobenzyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridazinone core or the aromatic rings, potentially leading to the formation of dihydropyridazinones or reduced aromatic derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydropyridazinones or reduced aromatic derivatives.
Substitution: Formation of substituted aromatic or pyridazinone derivatives.
Scientific Research Applications
“6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorophenyl)-2-benzylpyridazin-3(2H)-one: Lacks the difluorobenzyl group, which may result in different biological activities.
6-(4-fluorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one: Contains a fluorophenyl group instead of a chlorophenyl group, potentially altering its chemical reactivity and biological effects.
6-(4-chlorophenyl)-2-(3,5-dichlorobenzyl)pyridazin-3(2H)-one: Contains a dichlorobenzyl group, which may influence its pharmacokinetic properties.
Uniqueness
The unique combination of chlorophenyl and difluorobenzyl groups in “6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[(3,5-difluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O/c18-13-3-1-12(2-4-13)16-5-6-17(23)22(21-16)10-11-7-14(19)9-15(20)8-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZAXUGXLCOANV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC(=C3)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364137.png)
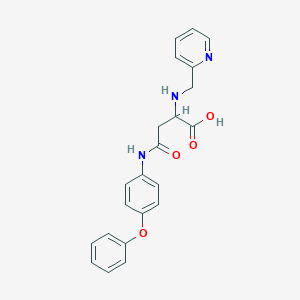
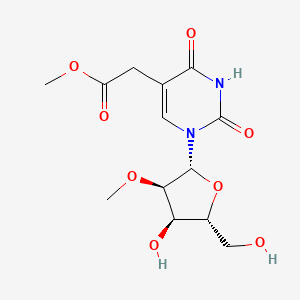

![N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2364145.png)
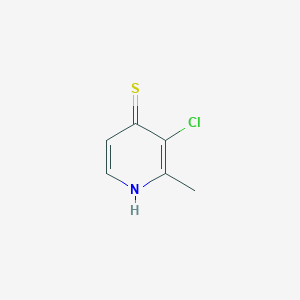
![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate](/img/structure/B2364147.png)
![(1R,2R,4R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2364148.png)
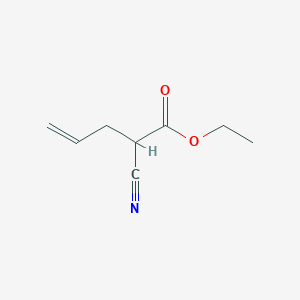
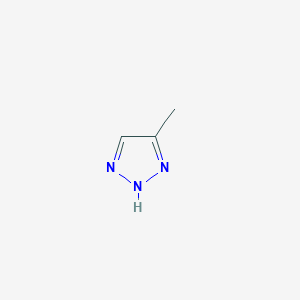
![1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2364155.png)
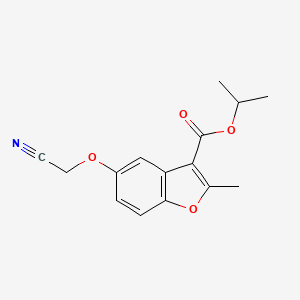
![N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2364157.png)
